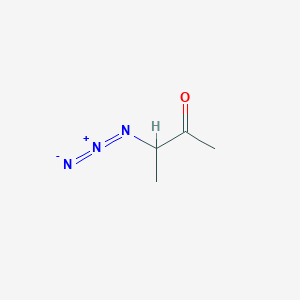

2-Butanone, 3-azido-

Description

Overview of 2-Butanone (B6335102), 3-azido- and Related Compounds in Chemical Literature

2-Butanone, 3-azido-, with the chemical formula C₄H₇N₃O, is a derivative of 2-butanone where an azido (B1232118) group is substituted at the C3 position. Its IUPAC name is 3-azidobutan-2-one. The introduction of the azide (B81097) group increases the molecular weight and polarity compared to the parent ketone.

Theoretical studies have been conducted on 2-Butanone, 3-azido- to understand its electronic properties. Calculations of its electron binding energies have been performed using methods like Green's function and density functional theory (DFT), providing insights into its molecular orbital structure. researchgate.net

The synthesis of 2-Butanone, 3-azido- typically involves the azidation of an α-haloketone precursor derived from 2-butanone. For instance, the reaction of 3-bromo-2-butanone (B1330396) with sodium azide in a suitable polar aprotic solvent like acetone (B3395972) or DMF yields the desired product.

Below is a table summarizing key properties of 2-Butanone, 3-azido- and its parent compound, 2-Butanone.

| Property | 2-Butanone, 3-azido- | 2-Butanone |

| CAS Number | 98022-59-4 | 78-93-3 |

| Molecular Formula | C₄H₇N₃O | C₄H₈O |

| Molecular Weight | 113.12 g/mol | 72.11 g/mol |

| IUPAC Name | 3-azidobutan-2-one | Butan-2-one |

| Synonyms | 3-Azido-2-butanone | Methyl ethyl ketone (MEK) |

| Boiling Point | Not readily available | 79-81°C |

| Key Features | Contains a reactive azide and a carbonyl group | Widely used industrial solvent |

Current Research Trajectories and Future Opportunities for 2-Butanone, 3-azido-

Current research involving α-azido ketones, including 2-Butanone, 3-azido-, is focused on expanding their synthetic utility and developing more efficient and environmentally friendly synthetic methods. chemrevlett.com The development of catalytic and asymmetric syntheses of chiral α-azido ketones is an area of active investigation, as these compounds are valuable for the synthesis of enantiomerically pure pharmaceuticals. organic-chemistry.org

Future opportunities for 2-Butanone, 3-azido- and related compounds lie in their application in the synthesis of complex molecules and novel materials. The "click" reaction, for example, allows for the straightforward construction of triazole-containing compounds which have applications in medicinal chemistry and materials science. nih.gov Further exploration of the reaction scope of 2-Butanone, 3-azido- could lead to the discovery of new transformations and the synthesis of novel heterocyclic systems.

The development of greener synthetic routes, potentially using biocatalysts or flow chemistry, is another promising avenue for future research. vulcanchem.com Such advancements would enhance the efficiency and safety of processes involving these energetic compounds.

Structure

3D Structure

Properties

CAS No. |

98022-59-4 |

|---|---|

Molecular Formula |

C4H7N3O |

Molecular Weight |

113.12 g/mol |

IUPAC Name |

3-azidobutan-2-one |

InChI |

InChI=1S/C4H7N3O/c1-3(4(2)8)6-7-5/h3H,1-2H3 |

InChI Key |

NRZNTCITZHGXIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butanone, 3 Azido and Analogues

Direct Synthesis Approaches to α-Azido Ketones

Direct methods focus on the introduction of the azide (B81097) moiety onto a butanone skeleton or a closely related precursor in a single, key transformation. These approaches are valued for their efficiency and atom economy.

The most common and straightforward synthesis of 3-azido-2-butanone involves the nucleophilic substitution of a suitable leaving group at the α-position of the ketone. This SN2 reaction typically employs an alkali metal azide, such as sodium azide (NaN3), as the nucleophile. The choice of substrate is critical for reaction efficiency.

From α-Halo Ketones: Commercially available or readily prepared α-halo ketones, such as 3-bromo-2-butanone (B1330396) or 3-chloro-2-butanone, serve as effective precursors. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the displacement of the halide ion by the azide ion. While effective, these reactions can sometimes be slow or require elevated temperatures.

From α-Nosyloxy Ketones: To enhance the reactivity of the substrate, the hydroxyl group of an α-hydroxy ketone can be converted into a more potent leaving group, such as a nosylate (B8438820) (p-nitrobenzenesulfonate). The synthesis of α-nosyloxy ketones from the corresponding α-diazo ketones and p-nitrobenzenesulfonic acid provides highly reactive electrophiles. Subsequent treatment with sodium azide proceeds rapidly under mild conditions, often at room temperature, to afford the desired α-azido ketone in excellent yield. The strong electron-withdrawing nature of the nosyl group makes it an exceptionally good leaving group, accelerating the substitution process.

The table below summarizes typical conditions and outcomes for these substitution reactions.

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Bromo-2-butanone | Sodium Azide (NaN₃) | Acetone/Water | Reflux | Moderate-Good | |

| 3-Chloro-2-butanone | Sodium Azide (NaN₃) | DMF | 50-70 | Good | |

| 3-(p-Nitrobenzenesulfonyloxy)-2-butanone | Sodium Azide (NaN₃) | Acetonitrile (B52724) | 25 | >90 |

An alternative direct approach involves the oxidative azidation of ketone-derived enol ethers or silyl (B83357) enol ethers. This method circumvents the need for pre-installing a leaving group at the α-position. A common reagent system for this transformation is iodine azide (IN3), which is typically generated in situ from sodium azide and an iodine source like iodine monochloride (ICl).

The reaction mechanism proceeds via the electrophilic addition of the iodonium (B1229267) ion (I⁺) to the electron-rich double bond of the enol ether. This generates a transient iodonium intermediate, which is then attacked by the azide ion in an SN2 fashion. The resulting α-azido-β-iodo ether intermediate subsequently undergoes elimination of hydrogen iodide (HI), often facilitated by a base, to yield the α,β-unsaturated azido (B1232118) ketone, or in the case of silyl enol ethers, elimination of iodotrimethylsilane (B154268) occurs to directly form the α-azido ketone. This method provides a powerful route to 3-azido-2-butanone from the silyl enol ether of 2-butanone (B6335102).

Indirect Synthetic Routes and Precursor Utilization

Indirect routes involve the synthesis and manipulation of more complex butanone analogues that already contain the azide functionality. These precursors are then used as building blocks or are converted into the target compound in subsequent steps.

In many applications, particularly in the synthesis of modified peptides or complex natural products, substituted derivatives of 3-azido-2-butanone are required. A representative example is 1-phthalimido-3-azido-2-butanone. The synthesis of this compound demonstrates a multi-step strategy where different functionalities are introduced sequentially.

A plausible synthetic route involves:

Halogenation: Starting with 1-phthalimido-2-butanone, a selective bromination at the C3 position is carried out using a suitable brominating agent (e.g., N-bromosuccinimide with a catalytic amount of acid) to yield 1-phthalimido-3-bromo-2-butanone.

Azidation: The resulting α-bromo ketone is then subjected to nucleophilic substitution with sodium azide, similar to the direct method described in section 2.1.1. The phthalimido group is stable to these reaction conditions.

This approach allows for the construction of bifunctional molecules where the azide can be used for click chemistry or reduction to an amine, while the phthalimido group serves as a protected amine.

In some synthetic strategies, it is advantageous to use a protected form of the azido ketone. 1-Azido-3-amino-2,2-dimethoxybutane is an example of such a synthetic surrogate. This molecule contains several key features:

Azide group: A versatile functional group for further elaboration.

Amino group: A site for acylation, alkylation, or peptide bond formation.

Ketal-protected ketone: The 2,2-dimethoxy group protects the ketone from reacting under conditions where the amine or azide is being modified.

This surrogate can be employed in a synthetic sequence where, for instance, the amino group is first acylated. Subsequently, the ketone functionality can be unmasked via acid-catalyzed hydrolysis of the dimethoxy ketal. This deprotection step regenerates the C2 carbonyl group, yielding a complex N-acylated-1-azido-3-amino-2-butanone derivative. This strategy provides access to elaborate molecular architectures that would be difficult to assemble if the reactive ketone were present from the start.

Stereoselective and Enantioselective Synthesis Strategies (e.g., Microbiological Reduction of Azido Ketones)

The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical and materials science. For α-azido ketones like 3-azido-2-butanone, which are chiral, stereoselective synthesis is a key challenge. One powerful method is the kinetic resolution of the racemic ketone via microbiological or enzymatic reduction.

In this process, racemic 3-azido-2-butanone is exposed to a microorganism, such as baker's yeast (Saccharomyces cerevisiae), or an isolated reductase enzyme. The enzyme selectively recognizes and reduces one enantiomer of the ketone to the corresponding secondary alcohol at a much faster rate than the other.

For example, the reduction of (±)-3-azido-2-butanone with various microorganisms has been shown to produce optically active (3S)-3-azido-2-butanol, leaving behind the unreacted (R)-3-azido-2-butanone in high enantiomeric excess (ee). This method effectively separates the two enantiomers, providing access to both the (R)-ketone and the (S)-alcohol, which are valuable chiral building blocks.

The table below details the outcomes of the microbiological reduction of racemic 3-azido-2-butanone using different biocatalysts.

| Biocatalyst | Substrate | Product | Product ee (%) | Unreacted Ketone | Ketone ee (%) | Reference |

| Saccharomyces cerevisiae (Baker's Yeast) | (±)-3-Azido-2-butanone | (2S,3S)-3-Azido-2-butanol | >98 | (R)-3-Azido-2-butanone | >98 (at ~50% conversion) | |

| Pichia angusta | (±)-3-Azido-2-butanone | (2S,3S)-3-Azido-2-butanol | 96 | (R)-3-Azido-2-butanone | 64 (at 60% conversion) | |

| Rhodococcus ruber | (±)-3-Azido-2-butanone | (2R,3S)-3-Azido-2-butanol | >98 | (R)-3-Azido-2-butanone | >98 (at ~50% conversion) |

Note: The stereochemistry of the alcohol product depends on the facial selectivity of the reductase enzyme.

Chemical Reactivity and Transformation Pathways of 2 Butanone, 3 Azido

Reduction Reactions of the Azide (B81097) and Ketone Moieties

The reduction of 2-Butanone (B6335102), 3-azido-, an α-azido ketone, can proceed with varying degrees of selectivity, targeting either the azide, the ketone, or both functional groups. The choice of reducing agent and reaction conditions dictates the final product. A significant challenge in the reduction of α-azido ketones to the corresponding α-amino ketones is the propensity of the product to undergo intermolecular condensation and subsequent oxidation to form pyrazines. arkat-usa.org

Catalytic Hydrogenation to α-Amino Ketones and Amines

Catalytic hydrogenation is a common method for the reduction of the azido (B1232118) group. capes.gov.br However, in the case of α-azido ketones like 2-Butanone, 3-azido-, this method can lead to the formation of α-amino ketones or further reduced 1,2-amino alcohols, depending on the catalyst and reaction conditions. arkat-usa.org

The use of palladium on carbon (Pd/C) as a catalyst often leads to the reduction of both the azide and the ketone, yielding the corresponding amino alcohol. arkat-usa.org To circumvent the over-reduction and the formation of pyrazine (B50134) byproducts, the reduction is often followed by immediate protection of the resulting α-amino ketone, for instance, with a Boc group. arkat-usa.orgrsc.org The use of Lindlar's catalyst has been explored for the reduction of the azido group in α-azido ketones, but this has resulted in low to moderate yields of the desired Boc-protected α-amino ketones. arkat-usa.org The amount of palladium catalyst used can influence the chemoselectivity of the transformation. orgsyn.org

| Catalyst | Substrate | Product(s) | Observations | Reference |

|---|---|---|---|---|

| Pd/C | Phenacyl azides and aliphatic α-azido ketones | Pyrazines (via α-amino ketones and dihydropyrazines) | Over-reduction and side reactions are common. | arkat-usa.org |

| Lindlar's catalyst | 2-Azidoacetophenones, 2-azidopropiophenone, and heterocyclic α-azido ketones | Boc-protected α-amino ketones | Low to moderate yields (7.6-32%). | arkat-usa.org |

| Pd/C | α-Azido ketone | α-Amino ketone | Selective reduction of the azide followed by Boc-protection. | rsc.org |

Chemoselective Reductions using Metal Reagents (e.g., Tin(II) Chloride)

Chemoselective reduction of the azide group in the presence of the ketone can be achieved using various metal reagents. Tin(II) chloride (SnCl₂) has been identified as a particularly effective reagent for the reduction of α-azido ketones to α-amino ketones. arkat-usa.org This method, often followed by in situ protection of the resulting amine, provides good yields and is applicable to a wide range of substrates, including more complex molecules. arkat-usa.orgmdpi.com The use of SnCl₂ avoids the over-reduction often seen with catalytic hydrogenation. arkat-usa.org

Other metal reagents, such as chromium(II) acetate (B1210297), have also been investigated for this transformation. However, they tend to give lower yields due to a competing deazidation side reaction. arkat-usa.org The Staudinger reduction, using phosphines like triphenylphosphine, is another method for the chemoselective reduction of azides. nottingham.ac.uk However, in the context of α-azido ketones, this can sometimes lead to the formation of imines through a process other than a classical aza-Wittig reaction. nottingham.ac.uk

| Reagent | Substrate Type | Primary Product | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Tin(II) chloride (SnCl₂) | Acyclic and cyclic α-azido ketones | α-Amino ketones | Good yields, high chemoselectivity, wide substrate scope. | arkat-usa.org |

| Chromium(II) acetate | α-Azido ketones | α-Amino ketones | Lower yields due to competitive deazidation. | arkat-usa.org |

| Triphenylphosphine (Staudinger reduction) | α-Azido ketones | Iminophosphoranes, which can be hydrolyzed to amines. | Can lead to imine formation as a side product. | nottingham.ac.uk |

[3+2] Cycloaddition Reactions: Triazole Formation

The azide functionality of 2-Butanone, 3-azido- can readily participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. nih.gov This reaction, particularly the copper(I)-catalyzed version, is a cornerstone of "click chemistry," valued for its high efficiency and specificity. creative-biolabs.comwikipedia.orgorganic-chemistry.org

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Terminal Alkynes

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. creative-biolabs.comwikipedia.orgnih.gov The reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and offers excellent yields. creative-biolabs.comnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. creative-biolabs.com While early studies suggested a monomeric copper acetylide, further research points to the involvement of binuclear or multinuclear copper intermediates. creative-biolabs.com The reaction of α-azido ketones, such as 2-Butanone, 3-azido-, with terminal alkynes in the presence of a copper(I) catalyst leads to the corresponding 1,2,3-triazolyl ketones. nih.gov

Regioselectivity and Scope in Triazole Synthesis

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The high regioselectivity of the CuAAC is attributed to the mechanism involving the copper acetylide intermediate. nih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) favor the formation of the 1,5-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org The scope of the CuAAC with respect to the alkyne partner is broad, encompassing a variety of functionalized terminal alkynes. nih.gov

| Catalyst | Reaction | Major Regioisomer | Key Features | Reference |

|---|---|---|---|---|

| None (Thermal) | Huisgen 1,3-dipolar cycloaddition | Mixture of 1,4- and 1,5-isomers | Requires elevated temperatures, lacks regioselectivity. | wikipedia.orgnih.gov |

| Copper(I) | CuAAC | 1,4-disubstituted | High regioselectivity, mild conditions, cornerstone of "click chemistry". | wikipedia.orgorganic-chemistry.org |

| Ruthenium(II) | RuAAC | 1,5-disubstituted | Complementary regioselectivity to CuAAC. | wikipedia.orgorganic-chemistry.org |

Asymmetric Variants of Cycloaddition Reactions

The development of asymmetric variants of the CuAAC reaction to produce chiral triazoles is an active area of research. nih.govbham.ac.uk Achieving enantioselectivity in these reactions has proven challenging. umn.edu Strategies have included the use of chiral ligands, such as PYBOX, in conjunction with the copper catalyst. bham.ac.ukumn.edu Kinetic resolution of racemic α-benzylic azides has been demonstrated using a PyBox-Cu catalyst. bham.ac.uk More recently, enantioselective azidation/click cascade reactions have been developed to access chiral 1,2,3-triazoles. nih.gov These methods often employ a chiral catalyst to control the stereochemistry of the initial azidation step, which then undergoes cycloaddition. rsc.org

Reactions Involving the Carbonyl Group

The carbonyl group in 2-butanone, 3-azido- exhibits typical ketone reactivity, undergoing additions and condensations with various nucleophiles. researchgate.net

Oximation Reactions of the Ketone

| Reactant | Reagent | Product | Notes |

| 3-Azido-2-butanone | Hydroxylamine (B1172632) | 3-Azido-2-butanone oxime | Concurrent elimination of hydrazoic acid may occur. researchgate.net |

This table summarizes the oximation reaction of 3-azido-2-butanone.

Condensation Reactions Leading to Vinyl Azido Ketones

Condensation reactions of α-azido ketones, such as 2-butanone, 3-azido-, can be employed to synthesize vinyl azido ketones. mdpi.com These reactions typically involve the reaction of the α-azido ketone with an aldehyde under catalytic conditions. mdpi.com For instance, the condensation of phenacyl azide with aromatic aldehydes, catalyzed by piperidinium (B107235) acetate, yields vinyl azido ketones. mdpi.com This type of reaction proceeds via the enol of the azido ketone reacting with the iminium ion of the aldehyde, directly forming the vinyl azido ketone without the formation of a β-hydroxy-α-azido ketone intermediate. mdpi.com The resulting vinyl azido ketones are versatile intermediates in organic synthesis. rsc.org

Aldol-Type Processes and Derivatives (e.g., 1,3-Dioxane Formation)

The carbonyl group of 2-butanone, 3-azido- can participate in aldol-type condensation reactions. chemcess.compressbooks.pub These reactions involve the enolate of the ketone adding to another carbonyl compound, forming a β-hydroxy ketone. pressbooks.pub The reaction of 2-butanone itself with low-molecular-weight aldehydes, under either base- or acid-catalyzed conditions, primarily involves the α-position to the carbonyl group. chemcess.com

Furthermore, the ketone functionality can be protected through the formation of cyclic acetals, such as 1,3-dioxanes. This is achieved by reacting the ketone with a 1,3-diol, like 1,3-propanediol, in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org This protection strategy is a common tactic in multi-step organic synthesis to prevent the carbonyl group from undergoing unwanted reactions while other parts of the molecule are being modified. The formation of 1,3-dioxolanes from ketones and ethylene (B1197577) glycol is also a widely used protective method. researchgate.netchemicalbook.com

Rearrangement and Elimination Pathways

In addition to reactions at the carbonyl group, 2-butanone, 3-azido- can undergo rearrangements and eliminations, often triggered by acid catalysis or thermal conditions. researchgate.netresearchgate.net

Acid-Catalyzed Intramolecular Rearrangements

Acid-catalyzed intramolecular rearrangements of organic azides can serve as a potent route to amines. researchgate.netresearchgate.net This type of reaction, often referred to as the Schmidt reaction, involves the reaction of an azide with a carbonyl derivative under acidic conditions, leading to the expulsion of nitrogen gas and the formation of an amine or amide. wikipedia.org In the context of ketones, the reaction proceeds through the protonation of the carbonyl group, followed by nucleophilic addition of the azide to form an azidohydrin intermediate. wikipedia.org This intermediate then rearranges with the migration of an alkyl or aryl group and the loss of dinitrogen. wikipedia.org While the general mechanism is well-established, specific studies on the acid-catalyzed rearrangement of 3-azido-2-butanone are part of broader investigations into the reactivity of organic azides. researchgate.net

Pyrolysis and Thermal Decomposition Phenomena

The thermal decomposition of organic azides is a well-studied area, generally initiated by the cleavage of the C-N bond to release molecular nitrogen and form a nitrene intermediate. acs.orgcdnsciencepub.com The subsequent reactions of the nitrene are varied and can include intramolecular insertions or rearrangements. For α-azido ketones, pyrolysis can lead to the formation of α-imino carbonyl compounds. mdpi.com Flash vacuum pyrolysis (FVP) of azides is a valuable technique for generating and studying the thermal rearrangements of nitrenes, which can sometimes be isolated in low-temperature matrices. arkat-usa.orgacs.org The decomposition of methyl azide, for example, results in the formation of CH3N and N2. cdnsciencepub.com While specific pyrolysis studies on 3-azido-2-butanone are not extensively detailed, the general principles of α-azido ketone decomposition suggest pathways involving nitrene formation and subsequent intramolecular reactions. researchgate.netmdpi.com

| Condition | Primary Intermediate | Potential Products |

| Acid Catalysis | Protonated azidohydrin | Rearranged amine/amide products |

| Pyrolysis/Thermal | Nitrene | Imines, rearranged products |

This table outlines the potential pathways and products for rearrangement and elimination reactions of 2-Butanone, 3-azido-.

Deazidation Mechanisms and Side Reactions

Deazidation involves the removal of the azide functional group and can proceed through various mechanisms, including thermal, photochemical, or chemical induction. researchgate.net A primary pathway for the transformation of α-azido ketones like 2-Butanone, 3-azido- involves the formation of a highly reactive nitrene intermediate upon loss of a nitrogen molecule (N₂). researchgate.netslideshare.net These nitrenes can subsequently undergo several types of reactions, including intramolecular insertions and rearrangements. slideshare.netsinica.edu.tw

Chemical reduction is a common method for converting the azido group into an amine. However, this process can be accompanied by a significant side reaction known as deazidation, where the azido group is replaced by a hydrogen atom, yielding the parent ketone. For instance, the reduction of α-azido ketones using chromium(II) acetate can lead to the formation of the corresponding ketone as a major byproduct. arkat-usa.org This deazidation is proposed to occur via a single-electron transfer (SET) mechanism. The initial SET produces a radical anion, and a second SET leads to an anion that can eliminate an azide ion to form an enol, which then tautomerizes to the ketone. arkat-usa.org

Another important reaction pathway, particularly under thermal or photochemical conditions, is the generation of acylnitrenes, which can lead to rearrangement products. researchgate.netsinica.edu.tw While specific studies on 2-Butanone, 3-azido- are not extensively detailed in this context, the general reactivity pattern of α-azido ketones suggests that it would be susceptible to such transformations. researchgate.net

Side reactions can also occur during other transformations. For example, the attempted reduction of 2-azido-3-hydroxy-1-phenyl-1-butanone, a related β-hydroxy α-azido ketone, with tin(II) chloride resulted in a retro-aldol cleavage, yielding phenacyl azide, rather than the expected amino alcohol. arkat-usa.org This highlights the lability of the C-C bond adjacent to the carbonyl group under certain reaction conditions.

Table 1: Reduction Methods for α-Azido Ketones and Observed Side Reactions

| Reagent/Condition | Desired Product | Major Side Product(s) | Proposed Mechanism for Side Reaction | Reference |

| Tin(II) chloride | α-Amino ketone | - | - | arkat-usa.orgresearchgate.net |

| Chromium(II) acetate | α-Amino ketone | Deazidated ketone | Single-Electron Transfer (SET) leading to azide elimination | arkat-usa.org |

| Tin(II) chloride on β-hydroxy α-azido ketone | α-Amino diol | Product of retro-aldol cleavage | Competitive retro-aldol reaction | arkat-usa.org |

| Thermolysis/Photolysis | Products of nitrene insertion/rearrangement | Varies | Nitrene formation | researchgate.netsinica.edu.tw |

Exploitation of α-Hydrogen Acidity for C-C Bond Formation

The hydrogen atom at the C3 position of 2-Butanone, 3-azido-, which is alpha to the carbonyl group, exhibits enhanced acidity. researchgate.net This acidity allows for its removal by a suitable base to generate a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles to form new carbon-carbon bonds, providing a valuable method for elaborating the carbon skeleton. nih.gov

The formation of the enolate from an α-azido ketone and its subsequent reaction, such as in an aldol (B89426) condensation with an aldehyde, can lead to the synthesis of α-azido-β-hydroxy ketones. nih.gov The outcome of these base-promoted reactions can be influenced by the specific reaction conditions and the nature of the electrophile. For example, trapping the enolate of an α-azido ketone with an aldehyde can yield the corresponding α-azido-β-hydroxy ketone. nih.gov

This reactivity is a key feature of α-azido ketones, enabling their use as building blocks in organic synthesis. researchgate.net The ability to form a C-C bond at the same carbon atom bearing the azide functionality introduces significant molecular complexity in a single step.

Table 2: Representative C-C Bond Forming Reactions Involving α-Azido Ketone Enolates

| α-Azido Ketone | Base | Electrophile | Product Type | Reference |

| General α-azido ketone | Various | Aldehydes/Ketones | α-Azido-β-hydroxy ketone | nih.gov |

| General α-azido ketone | Base | - | Imino ion (via N₂ loss) | nih.gov |

Diazo-Transfer Reactions and Related Carbene Precursors

While 2-Butanone, 3-azido- is itself an azide, related compounds are central to the formation of diazo compounds, which are precursors to carbenes. The nitrogen analogs of carbenes, nitrenes, are typically generated from azides. sinica.edu.tw The thermolysis or photolysis of azides is a primary method for producing these highly reactive nitrene intermediates. sinica.edu.twunibo.it

The reactions of nitrenes are diverse and include insertions into C-H bonds and rearrangements. slideshare.netsinica.edu.tw For example, rhodium carboxylates can catalyze intramolecular C-H insertion reactions of α-diazo ketones. sinica.edu.tw Although distinct from azides, diazo compounds are relevant as they generate carbenes, which are isoelectronic with nitrenes.

The Neber rearrangement provides an alternative route to α-amino ketones from ketoxime O-sulfonates, proceeding through a 2H-azirine intermediate. researchgate.net This intermediate can be considered a synthetic equivalent of a vinyl nitrene, which can rearrange to form the α-amino ketone upon hydrolysis. researchgate.net This pathway underscores the relationship between different nitrogen-containing functional groups and their propensity to form reactive intermediates.

Table 3: Generation and Reactions of Carbene/Nitrene Precursors

| Precursor | Method of Generation | Reactive Intermediate | Typical Subsequent Reaction | Reference |

| Organic Azide | Thermolysis/Photolysis | Nitrene | C-H insertion, rearrangement, aziridination | sinica.edu.twacs.org |

| α-Diazo ketone | Rhodium catalysis | Carbene | Intramolecular C-H insertion | sinica.edu.tw |

| Ketoxime O-sulfonate | Base (Neber Rearrangement) | 2H-Azirine / Vinyl Nitrene | Rearrangement to α-amino ketone | researchgate.net |

Computational and Theoretical Investigations of 2 Butanone, 3 Azido

Electronic Structure and Electron Binding Energy Calculations

The arrangement of electrons in a molecule dictates its chemical behavior. For 2-Butanone (B6335102), 3-azido-, theoretical calculations have been crucial in determining its electronic properties, particularly the energies required to remove electrons from its molecular orbitals. These calculations help in the interpretation of experimental data from techniques like ultraviolet photoelectron spectroscopy (UPS). researchgate.netresearchgate.netwikipedia.org

A pivotal study reported theoretical calculations for the electron binding energies (EBEs) of several organic azides, including 3-azido-2-butanone. researchgate.netresearchgate.netresearchgate.net The findings from these computational methods were shown to be in better agreement with experimental results than predictions from simpler models like Hartree-Fock, demonstrating the robustness of these advanced techniques. researchgate.netresearchgate.net

| Methodology | Abbreviation | Application | Reference |

|---|---|---|---|

| Ab initio Green's Function | GF | Calculation of Electron Binding Energies (EBEs) | researchgate.net |

| Density Functional Theory | DFT | Calculation of Electron Binding Energies (EBEs) | researchgate.netresearchgate.net |

| Coupled Cluster Singles, Doubles, and perturbative Triples | CCSD(T) | Calculation of the first Ionization Energy | researchgate.netresearchgate.net |

Ab initio Green's Function (GF) theory is a sophisticated quantum mechanical method used to directly calculate the ionization energies and electron affinities of molecular systems. arxiv.orgosti.gov For 3-azido-2-butanone, GF methodologies were employed to compute its electron binding energies. researchgate.netresearchgate.net This approach is particularly powerful because it can accurately describe the complex electron correlation effects that occur when an electron is ejected from a molecule. arxiv.org The results obtained through GF methods provided a reliable theoretical basis for interpreting the features observed in the molecule's experimental photoelectron spectrum. researchgate.net

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules. orientjchem.org DFT methods were also applied to calculate the electron binding energies of 3-azido-2-butanone. researchgate.netresearchgate.net These calculations were performed to reliably interpret the molecule's UV photoelectron spectra. researchgate.net DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems and properties. orientjchem.org The good agreement found between DFT-calculated ionization energies and experimental spectral data for 3-azido-2-butanone underscores the utility of this approach. researchgate.netresearchgate.net

To achieve very high accuracy for specific electronic properties, researchers turn to high-level methods like Coupled Cluster (CC) theory. arxiv.org For a series of organic azides including 3-azido-2-butanone, complete basis-set extrapolated Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) were performed. researchgate.netresearchgate.net This "gold standard" method was used specifically to obtain a precise value for the first ionization energy of the azides. researchgate.net Such high-level calculations provide benchmark data against which results from more computationally efficient methods like DFT can be compared. acs.org

Molecular Conformation and Geometry Optimization Studies

A molecule's conformation—the spatial arrangement of its atoms—is critical to its reactivity and physical properties. Computational studies on related organic azides have shown that the conformational equilibrium is highly sensitive to the theoretical method and basis set used, highlighting the necessity of including electronic correlation effects for accurate predictions. researchgate.netresearchgate.net

While specific conformational analysis studies for 3-azido-2-butanone are not detailed in the available literature, insights can be drawn from its parent compound, 2-butanone. Computational explorations of 2-butanone have identified three distinct energy minima on its potential energy surface. The introduction of the bulky and polar azido (B1232118) group at the C-3 position is expected to create a more complex conformational landscape. The preferred geometry would be determined by a delicate balance of steric hindrance between the methyl, acetyl, and azido groups, as well as intramolecular interactions, such as dipole-dipole forces and potential weak hydrogen bonds. ulb.ac.be Computational modeling is essential to map out these stable conformers and the energy barriers between them.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the vibrational frequencies, chemists can identify the characteristic motions of different functional groups and use this "molecular fingerprint" to interpret experimental spectra. orientjchem.orgmolinstincts.com

For 3-azido-2-butanone, a theoretical vibrational analysis would be correlated with experimental IR data. A key feature would be the strong, characteristic asymmetric stretching vibration of the azide (B81097) (N₃) group, typically found around 2100 cm⁻¹. DFT calculations are commonly used for this purpose and, after applying appropriate scaling factors, can show strong agreement with experimental wavenumbers. rsc.orgnist.gov Comparing the calculated spectrum of 3-azido-2-butanone with the known experimental spectrum of 2-butanone would allow for a clear assignment of vibrational modes originating from the azide group and shifts in the ketone's carbonyl (C=O) stretch due to the electronic influence of the adjacent azido group.

| Frequency (cm⁻¹) | Assignment | Symmetry |

|---|---|---|

| 2981 | CH₃ asymmetric stretch | A' + A'' |

| 1719 | C=O stretch | A' |

| 1415 | CH₂ scissoring | A' |

| 1267 | C-C-C asymmetric stretch | A'' |

| 760 | C-C=O in-plane bend | A' |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is indispensable for mapping the intricate pathways of chemical reactions. cuny.edu For α-azido ketones, theoretical studies can illuminate reaction mechanisms, identify transient intermediates, and calculate activation energies, providing insights that are often difficult to obtain experimentally. researchgate.netsciengine.com

For example, during the oximation of 3-azido-2-butanone, a side reaction involving the elimination of hydrazoic acid has been observed. researchgate.net Computational modeling could elucidate the mechanism of this elimination, determining whether it proceeds through a concerted or stepwise pathway and calculating the transition state energies involved.

Furthermore, broader computational studies on reactions involving azides and ketones provide a framework for understanding the reactivity of 3-azido-2-butanone. DFT calculations have been used to investigate:

[3+2] Cycloaddition Reactions : The mechanism of the Huisgen cycloaddition between azides and alkynes or other dipolarophiles is frequently studied using DFT to explain regioselectivity and the catalytic effect of metals like copper. acs.orgmdpi.comuva.es

Migration Reactions : Computational studies have provided key insights into the regioselective 1,2-azide and 1,4-oxygen migrations in related vinyl azide systems, assisted by neighboring carbonyl groups. researchgate.netsciengine.com

Thermal and Photochemical Decompositions : Ab initio molecular orbital theory has been used to study the gas-phase decomposition of related molecules like azidoacetone (B8543425), identifying the crucial intermediates and fragmentation pathways. researchgate.netresearchgate.net

Autoignition Pathways : For the parent 2-butanone, computational studies using methods like CBS-QB3 and Canonical Variational Transition State Theory (CVT) have been employed to model the complex unimolecular reactions that occur during autoignition. nih.gov

These examples demonstrate the power of computational methods like DFT, often using functionals such as M06 or B3LYP, along with Intrinsic Reaction Coordinate (IRC) calculations, to build a detailed, energetic picture of a reaction from reactants to products. cuny.edumdpi.comnih.gov

Spectroscopic Characterization and Analytical Techniques for 2 Butanone, 3 Azido

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Butanone (B6335102), 3-azido-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Butanone, 3-azido- is expected to show distinct signals for the protons in its three different chemical environments. By referencing the known spectrum of 2-butanone, predictions can be made for the azido-substituted compound. The introduction of the electron-withdrawing azide (B81097) group at the C-3 position causes a significant downfield shift for the adjacent methine proton. docbrown.infowvu.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm)

| Protons | 2-Butanone (Experimental) docbrown.info | 2-Butanone, 3-azido- (Predicted) | Multiplicity |

|---|---|---|---|

| CH₃ (C-1) | ~2.16 | ~2.2-2.4 | Singlet (s) |

| CH₂ (C-3) | ~2.45 | - | - |

| CH (C-3) | - | ~4.0-4.5 | Quartet (q) |

The singlet for the C-1 methyl protons (CH₃-CO) remains a singlet but is expected to be slightly shifted.

The original quartet of the methylene (CH₂) group in 2-butanone is replaced by a quartet for the single methine proton (CH-N₃) at C-3 in the azido (B1232118) derivative, coupled to the C-4 methyl protons. wvu.edu

The triplet for the C-4 methyl group in 2-butanone becomes a doublet in the azido derivative, as it is coupled to the single proton at C-3. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. All four carbon atoms in 2-Butanone, 3-azido- are in unique chemical environments and thus should produce four distinct signals. docbrown.info The carbon atom bonded to the azide group (C-3) is expected to be significantly shifted downfield compared to the corresponding carbon in 2-butanone. The carbonyl carbon (C-2) also experiences a shift due to the electronic influence of the adjacent azide. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | 2-Butanone (Experimental) docbrown.info | 2-Butanone, 3-azido- (Predicted) |

|---|---|---|

| C-1 (CH₃) | ~29.4 | ~27-30 |

| C-2 (C=O) | ~209.3 | ~200-205 |

| C-3 | ~36.9 | ~60-70 |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. britannica.combritannica.com For 2-Butanone, 3-azido- (C₄H₇N₃O), the molecular weight is 113.12 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z of 113. A key fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which is a stable neutral molecule. This would result in a prominent fragment ion peak at m/z 85 ([M-28]⁺). researchgate.net

Other characteristic fragmentations for ketones involve alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group. britannica.com

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 113 | [C₄H₇N₃O]⁺ | Molecular Ion (M⁺) |

| 85 | [C₄H₇O]⁺ | Loss of N₂ from the molecular ion |

| 70 | [C₃H₄N₃]⁺ | Alpha-cleavage: Loss of CH₃-CO radical |

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula. britannica.com

Ultraviolet Photoelectron Spectroscopy (UVPES) for Probing Electronic States

Ultraviolet Photoelectron Spectroscopy (UVPES) is an experimental technique used to measure the kinetic energies of photoelectrons emitted from molecules upon irradiation with high-energy ultraviolet photons, typically from a He-I radiation source (21.21 eV). nih.gov This method provides valuable insights into the electronic structure of molecules by probing the energies of the occupied molecular orbitals. nih.govresearchgate.net

For 2-Butanone, 3-azido-, a UVPES analysis would reveal the ionization energies corresponding to the removal of electrons from various molecular orbitals. Key features in the spectrum would be associated with:

The non-bonding (lone pair) electrons on the carbonyl oxygen.

The π-electrons of the carbonyl group.

The molecular orbitals associated with the azido group, including the lone pairs on the nitrogen atoms.

A combined approach using UVPES and computational chemistry can provide a detailed assignment of the character of the highest occupied molecular orbitals (HOMOs) and a deeper understanding of the electronic interactions between the carbonyl and azido functional groups. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. proprep.com The IR spectrum of 2-Butanone, 3-azido- is expected to display characteristic absorption bands that confirm the presence of both the ketone and azide functionalities.

The most prominent and diagnostic peaks are:

Azide (N₃) Asymmetric Stretch: A very strong and sharp absorption band is expected in the region of 2100-2120 cm⁻¹. This peak is highly characteristic of the azide functional group. acs.org

Carbonyl (C=O) Stretch: A strong absorption band is anticipated between 1700 and 1725 cm⁻¹. The position of this peak can be influenced by the adjacent electron-withdrawing azide group, potentially shifting it to a slightly higher wavenumber compared to simple alkyl ketones. docbrown.info

C-H Stretch: Absorption bands corresponding to the stretching vibrations of C-H bonds in the methyl and methine groups will appear in the region of 2850-3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (N₃) | Asymmetric Stretch | 2100 - 2120 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong |

X-ray Crystallography of Related α-Azido Ketone Derivatives for Solid-State Structure Determination

While a specific crystal structure for 2-Butanone, 3-azido- may not be readily available, X-ray crystallography of related α-azido ketone derivatives provides critical insights into their three-dimensional structure in the solid state. researchgate.netnih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles.

Advanced Derivatization Strategies for Enhanced Analytical Detection (e.g., LC-MS, HPLC-UV)

The direct analysis of ketones like 2-Butanone, 3-azido- by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging due to their poor UV absorbance and sometimes low ionization efficiency. nih.govacs.org Chemical derivatization is a powerful strategy to overcome these limitations by introducing a moiety that enhances detectability. ddtjournal.comresearchgate.net

Several reagents are commonly used to target the carbonyl group of ketones:

2,4-Dinitrophenylhydrazine (DNPH): This is one of the most widely used derivatization agents for aldehydes and ketones. thermofisher.cn DNPH reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, making it easily detectable by HPLC-UV at wavelengths around 360 nm. thermofisher.cnfishersci.com

Girard Reagents: These reagents, such as Girard's reagent T, possess a quaternary ammonium group. They react with carbonyls to form hydrazones that carry a permanent positive charge. This charge significantly enhances ionization efficiency for LC-MS analysis in positive electrospray ionization (ESI) mode. acs.org

2-Hydrazinoquinoline (HQ): HQ has been explored as a derivatization agent for the simultaneous LC-MS analysis of ketones and other metabolites. The resulting HQ-derivatives exhibit increased hydrophobicity, which can improve their retention on reversed-phase HPLC columns, and are readily detected by ESI-MS. nih.gov

These derivatization strategies improve chromatographic behavior, enhance ionization for MS, and introduce strong chromophores for UV detection, thereby enabling sensitive and selective quantification of α-azido ketones in complex matrices. nih.govresearchgate.net

Interactive Data Table: Common Derivatization Reagents for Ketones

| Derivatization Reagent | Target Functional Group | Analytical Technique Enhanced | Principle of Enhancement |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone) | HPLC-UV | Forms a hydrazone with a strong UV chromophore. nih.govfishersci.com |

| Girard Reagents (e.g., Girard's T) | Carbonyl (Ketone) | LC-MS | Introduces a permanent positive charge, improving ESI efficiency. acs.org |

| 2-Hydrazinoquinoline (HQ) | Carbonyl (Ketone) | LC-MS | Increases hydrophobicity and improves ESI response. nih.gov |

Advanced Synthetic Applications of 2 Butanone, 3 Azido in Chemical Research

Precursor for Diverse Heterocyclic Scaffolds

The reactivity of 2-butanone (B6335102), 3-azido- allows it to be a foundational element in the synthesis of numerous nitrogen-containing heterocyclic compounds. These heterocycles are prevalent scaffolds in pharmaceuticals, agrochemicals, and natural products. The transformations often leverage the azide (B81097) moiety's ability to act as a masked amine, a nitrene precursor, or a partner in cycloaddition and cyclization reactions.

α-Azido ketones are established precursors for a variety of five- and six-membered heterocycles. The synthesis of oxazoles, for example, can be achieved through intramolecular reactions. In one-pot syntheses, the treatment of 2-azidoacetophenones with Vilsmeier reagent under reflux conditions has been shown to yield 5-aryloxazole-4-carboxaldehydes. Another pathway involves the reaction of α-azido ketones with aldehydes, which can lead to 2,5-dihydro-5-hydroxyoxazoles.

Pyrazoles can also be synthesized from α-azido ketone precursors. These reactions highlight the versatility of the azido-ketone synthon in constructing varied heterocyclic cores. Similarly, α-azido vinyl ketones, which can be derived from α-azido ketones, are utilized in the synthesis of pyrimidines, a class of compounds known for a wide range of biological activities including antitumor and antiviral properties.

| Heterocycle | General Precursor | Key Transformation | Reference(s) |

| Oxazole | α-Azido ketone | Vilsmeier cyclization / Reaction with aldehydes | |

| Pyrazole | α-Azido ketone | Cyclization reactions | |

| Pyrimidine | α-Azido vinyl ketone | Cyclization reactions |

The synthesis of pyrroles, imidazoles, and thiazoles from azido (B1232118) precursors is a well-documented area of heterocyclic chemistry. Vinyl azides, readily accessible from α-azido ketones, are particularly useful intermediates for these transformations. For instance, copper-catalyzed reactions of vinyl azides with terminal alkynes can produce polysubstituted pyrroles. The reaction mechanism often involves the initial formation of a 2H-azirine intermediate from the vinyl azide, which then undergoes further reaction and cyclization.

The formation of imidazoles can be achieved via an iron-catalyzed [3+2] annulation of oxime acetates with vinyl azides, yielding 2H-imidazoles. Thiazoles, another important class of sulfur-containing heterocycles, can also be synthesized using methodologies starting from α-azido ketones.

| Heterocycle | General Precursor | Key Transformation | Reference(s) |

| Pyrrole | Vinyl azide (from α-azido ketone) | Copper-catalyzed reaction with alkynes | |

| Imidazole | Vinyl azide (from α-azido ketone) | Iron-catalyzed [3+2] annulation with oxime acetates | |

| Thiazole | α-Azido ketone | Cyclization with sulfur-containing reagents |

2-Butanone, 3-azido- and related structures serve as valuable precursors for bicyclic aromatic heterocycles like quinolines and isoquinolines. The synthesis of quinoline (B57606) derivatives can be achieved through the Vilsmeier cyclization of azides. For instance, reacting 1-(2-azidophenyl)propanone and butanone derivatives with a Vilsmeier reagent (DMF/POCl₃) can yield the corresponding 4-chloro-3-alkyl-2-dimethylaminoquinolines. Palladium-catalyzed methods have also been developed for synthesizing multi-substituted quinolines from aryl azides and organic halides.

Isoquinoline synthesis can also utilize azido precursors. One strategy involves the 6π-electrocyclization of N-H imine intermediates derived from α-azido carbonyl compounds that bear a 2-alkenylaryl moiety. Vinyl azides are also implicated in the synthesis of isoquinolines, further underscoring the broad utility of azide-based synthons in constructing complex heterocyclic systems.

Intermediate for Key Building Blocks (e.g., α-Amino Ketones, β-Amino Alcohols, α-Azido-β-Hydroxy Ketones)

Beyond its role in heterocycle synthesis, 2-butanone, 3-azido- is a critical intermediate for preparing synthetically useful trifunctionalized building blocks. These building blocks are widely used in medicinal chemistry and natural product synthesis.

α-Amino Ketones : The reduction of the azide group in α-azido ketones is a direct route to α-amino ketones. Various reducing agents can be employed, with tin(II) chloride being a particularly effective reagent for this transformation, often followed by protection of the resulting amine. The catalytic reduction over Pd/C has also been reported, which can sometimes lead to the formation of pyrazines through dimerization and oxidation of the intermediate α-amino ketone. These α-amino ketones are precursors to α,α-disubstituted amino acids and other valuable molecules.

α-Azido-β-Hydroxy Ketones : These valuable 1,2,3-trifunctionalized synthons can be prepared through the base-promoted aldol-type reaction of α-azido ketones with aldehydes or ketones. For example, the reaction between azidoacetone (B8543425) and various aldehydes, catalyzed by a cooperative system of (S)-proline and a guanidinium (B1211019) salt, yields α-azido-β-hydroxy methyl ketones with high diastereo- and enantioselectivity. This transformation introduces two new stereocenters in a controlled manner.

β-Amino Alcohols : This important class of compounds can be accessed from α-azido ketones. The synthesis can proceed through the reduction of α-azido-β-hydroxy ketones, where both the azide and ketone functionalities are reduced. Alternatively, β-amino ketones, formed from vinyl azides, can be reduced to provide β-amino alcohols. β-Azido alcohols, which are precursors to β-amino alcohols, can be synthesized via the azidolysis of epoxides.

| Building Block | Synthetic Route from α-Azido Ketone | Key Reagents/Conditions | Reference(s) |

| α-Amino Ketone | Reduction of the azide group | SnCl₂, then (Boc)₂O; or H₂/Pd-C | |

| α-Azido-β-Hydroxy Ketone | Aldol-type reaction with an aldehyde/ketone | Base (e.g., DBU); or (S)-proline/guanidinium salt | |

| β-Amino Alcohol | Reduction of α-azido-β-hydroxy ketone | Reducing agents |

Application in Combinatorial Chemistry and Library Synthesis (e.g., Inhibitors of Cysteine Proteases)

Combinatorial chemistry is a powerful technique for rapidly synthesizing large numbers of diverse compounds for screening and lead identification in drug discovery. 2-Butanone, 3-azido- derivatives have proven to be exceptionally useful in this context, particularly in the solid-phase synthesis of inhibitor libraries.

A notable application is in the creation of a combinatorial array of 1,3-bis(acylamino)-2

Generation of Reactive Intermediates (e.g., Nitrenes, Iminyl Radicals) for Further Transformations

The synthetic utility of 2-butanone, 3-azido- is significantly enhanced by its ability to serve as a precursor to highly reactive, electron-deficient nitrogen species. Thermal or photochemical activation of the azido group leads to the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that generates transient intermediates like nitrenes and iminyl radicals. These species are not typically isolated but are generated in situ to undergo a variety of subsequent transformations, enabling the construction of complex molecular architectures. rsc.orgnih.govnih.gov Theoretical calculations on the electron binding energies of several organic azides, including 3-azido-2-butanone, provide insight into the electronic properties that facilitate these decomposition pathways. researchgate.net

Nitrene Generation and Subsequent Rearrangement

The most common pathway for the decomposition of organic azides involves the formation of a nitrene, the nitrogen analog of a carbene, which contains a monovalent nitrogen atom with a sextet of electrons. rsc.org For 2-butanone, 3-azido-, this is typically achieved through thermolysis or photolysis, which induces the loss of dinitrogen to yield an α-acylnitrene intermediate. nih.govresearchgate.net

The generation can be summarized as:

Thermolysis: Heating 2-butanone, 3-azido- in an inert solvent. The decomposition temperature is the point at which the substance chemically breaks down. wikipedia.org

Photolysis: Irradiation with UV light. This method is analogous to the formation of carbenes from diazo compounds. nih.gov Copper has also been noted to facilitate the fragmentation of azides. nih.gov

Upon formation, the resulting nitrene (1-methyl-2-oxopropyl)nitrene can exist in either a singlet or triplet spin state, which can influence the mechanism and stereochemical outcome of its subsequent reactions. nih.gov However, a dominant and rapid reaction pathway for α-acylnitrenes is a 1,2-migratory rearrangement. In this process, a substituent from the α-carbon migrates to the nitrogen atom. For the nitrene derived from 2-butanone, 3-azido-, migration of the methyl group is a plausible rearrangement, leading to the formation of an N-acyl imine, a versatile synthetic intermediate. While specific studies on 3-azido-2-butanone are limited, the photolysis of other α-azido ketones, such as steroidal derivatives, has been shown to produce N-acyl imines as isolable products. researchgate.net

| Precursor Type | Activation Method | Intermediate | Primary Product(s) | Research Finding |

| α-Azido Ketones | Thermolysis/Photolysis | α-Acylnitrene | N-Acyl Imines, Amides | The primary decomposition pathway involves N₂ extrusion to form a nitrene, which rapidly undergoes 1,2-rearrangement. nih.govresearchgate.net |

| Aryl Azides | Photolysis (in matrix) | Triplet Nitrene | Ring-expansion products | Arylnitrenes can undergo complex rearrangements, including ring expansion to seven-membered cumulenes. |

| Azido-NBD | Thermal (Cu-catalyzed) | Triplet Nitrene, Radical | Amine, Sulfoximine | In the absence of an obvious reducing agent, the azide was 'reduced' to an amine, with a triplet nitrene intermediate detected by EPR spectroscopy. nih.gov |

Iminyl Radical Formation and Fragmentation

Beyond nitrene chemistry, 2-butanone, 3-azido- can potentially be a source of iminyl radicals (R₂C=N•). These σ-radicals are valuable intermediates for constructing nitrogen-containing compounds. mdpi.com While the direct photolytic or thermal homolysis of the C-N bond is less common than N-N₂ bond cleavage, iminyl radicals can be generated from azides through radical-mediated processes. ntu.edu.sg

For instance, the reaction could be initiated by a radical species adding to the azide, triggering a cascade that expels dinitrogen and leaves an iminyl radical. rsc.orgrsc.org Alternatively, single-electron transfer (SET) to or from the azide could initiate decomposition to an iminyl radical. Once formed, the iminyl radical derived from 2-butanone, 3-azido- can undergo several transformations, with β-scission (fragmentation) being a likely pathway. This involves the cleavage of a C-C bond adjacent to the iminyl nitrogen. Two primary fragmentation routes exist for this specific intermediate:

Cleavage of the C-C bond between the iminyl carbon and the carbonyl carbon, yielding an acetonitrile (B52724) radical and an acetyl radical.

Cleavage of the C-C bond between the iminyl carbon and the methyl group, yielding an acetyl cyanide and a methyl radical.

These fragmentation reactions generate new radical species that can be trapped or participate in further reactions, demonstrating the utility of iminyl radical cascades in synthesis. rsc.orgrsc.org

| Precursor Type | Generation Method | Intermediate | Subsequent Transformation | Research Finding |

| Vinyl Azides | Radical Addition | Iminyl Radical | 1,5-Hydrogen Atom Transfer, Cyclization | Addition of a carbon-centered radical to a vinyl azide generates an iminyl radical that can be used in complex cascade reactions to form polycyclic ketones. ntu.edu.sg |

| 5′-Azido-5′-deoxythymidine | Electron Addition | Iminyl Radical (σ-type) | H-atom abstraction | Radiation-produced electron addition leads to N₂ loss and the formation of a sugar-based iminyl radical. mdpi.com |

| Functionalized Vinyl Azide | Photoredox Catalysis | Iminyl Radical | α-C–C Bond Fragmentation | A radical addition-fragmentation cascade driven by the expulsion of dinitrogen and a stabilized radical allows for the cyanomethylation of various substrates. rsc.orgrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.